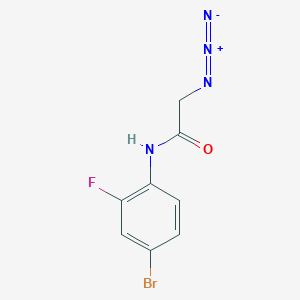

2-azido-N-(4-bromo-2-fluorophenyl)acetamide

説明

特性

IUPAC Name |

2-azido-N-(4-bromo-2-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN4O/c9-5-1-2-7(6(10)3-5)13-8(15)4-12-14-11/h1-3H,4H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFNOYGEJQHFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)NC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical properties and structure of 2-azido-N-(4-bromo-2-fluorophenyl)acetamide

An In-depth Technical Guide to 2-azido-N-(4-bromo-2-fluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the discovery of novel therapeutics. Among the myriad of structures, N-arylacetamides represent a class of significant interest, serving as foundational intermediates for a wide range of pharmaceutical and agrochemical compounds.[1][2] Their inherent biological relevance is well-documented, with derivatives exhibiting activities such as enzyme inhibition and antitumor properties.[1] This guide focuses on a specific, highly functionalized derivative: 2-azido-N-(4-bromo-2-fluorophenyl)acetamide .

The title compound is a compelling molecule for drug discovery programs due to its unique trifecta of chemical functionalities. The N-(4-bromo-2-fluorophenyl)acetamide core provides a metabolically robust aromatic scaffold, where the halogen substituents can modulate physicochemical properties like lipophilicity and binding affinity. The azido (N₃) group is a versatile and high-energy functional group, renowned for its utility in bioorthogonal "click chemistry" reactions, particularly the Huisgen 1,3-dipolar cycloaddition, and as a precursor to amines and nitrogen-rich heterocycles.[1][2]

This document serves as a comprehensive technical overview, synthesizing predictive data and established methodologies from related analogs to provide a detailed understanding of the synthesis, structure, spectroscopic profile, reactivity, and potential applications of 2-azido-N-(4-bromo-2-fluorophenyl)acetamide.

Chemical Structure and Physicochemical Properties

The molecular architecture combines a halogenated aniline with an azidoacetyl moiety. The strategic placement of the fluorine atom ortho to the amide linkage and the bromine atom para to it creates a distinct electronic and steric environment that influences the molecule's conformation and reactivity.

Caption: Chemical structure of 2-azido-N-(4-bromo-2-fluorophenyl)acetamide.

While specific experimental data for this exact molecule is not publicly available, its properties can be reliably predicted based on closely related analogs.

Table 1: Physicochemical Properties and Identifiers

| Property | Value / Prediction | Basis / Source |

| IUPAC Name | 2-azido-N-(4-bromo-2-fluorophenyl)acetamide | Standard Nomenclature |

| CAS Number | Not available | - |

| Molecular Formula | C₈H₆BrFN₄O | - |

| Molecular Weight | 273.06 g/mol | Calculated |

| Melting Point | 90-110 °C (Predicted) | Based on analogs like 2-azido-N-(4-fluorophenyl)acetamide (m.p. 85-87 °C) and N-(2-bromo-4-fluorophenyl)acetamide (m.p. 117-119 °C).[1][3] |

| Boiling Point | > 300 °C (Decomposes) | High molecular weight and polar functional groups suggest a high boiling point; azides are thermally unstable. |

| Solubility | Soluble in DMSO, DMF, acetone; sparingly soluble in ethanol; insoluble in water. | General solubility for N-arylacetamides and organic azides. |

Synthesis and Purification

The synthesis of 2-azido-N-(4-bromo-2-fluorophenyl)acetamide is most efficiently achieved through a two-step process starting from commercially available 4-bromo-2-fluoroaniline. This method is adapted from established protocols for analogous compounds.[1][2][4]

-

Step 1: Acylation. The parent aniline is acylated using an α-haloacetyl halide (e.g., chloroacetyl chloride or bromoacetyl bromide) in the presence of a base to form the intermediate, 2-chloro-N-(4-bromo-2-fluorophenyl)acetamide.

-

Step 2: Azide Substitution. The α-halo intermediate undergoes nucleophilic substitution with sodium azide (NaN₃) to yield the final product.

Caption: General synthetic workflow for 2-azido-N-(4-bromo-2-fluorophenyl)acetamide.

Experimental Protocol

Caution: Organic azides are potentially explosive and should be handled with care, avoiding heat, shock, and friction. All operations should be performed in a well-ventilated chemical fume hood behind a blast shield.[5]

Step 1: Synthesis of 2-chloro-N-(4-bromo-2-fluorophenyl)acetamide

-

In a dry round-bottom flask, dissolve 4-bromo-2-fluoroaniline (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

-

Cool the mixture to 0 °C in an ice bath.

-

Add chloroacetyl chloride (1.1 eq.) dropwise while stirring. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by recrystallization.

Step 2: Synthesis of 2-azido-N-(4-bromo-2-fluorophenyl)acetamide

-

Dissolve the crude 2-chloro-N-(4-bromo-2-fluorophenyl)acetamide (1.0 eq.) in a 70:30 mixture of ethanol and water.[1]

-

Add sodium azide (NaN₃, 1.5 eq.) to the solution.

-

Heat the mixture to reflux (approx. 80-90 °C) and maintain for 24 hours.[1][6] The reaction should be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature. The product will typically precipitate.

-

Collect the precipitate by filtration and wash thoroughly with cold water to remove inorganic salts.

-

Purify the crude product by recrystallization from hot ethanol to obtain pure, crystalline 2-azido-N-(4-bromo-2-fluorophenyl)acetamide.[6]

Spectroscopic Characterization (Predicted)

No experimental spectra for the title compound are currently published. The following data are predicted based on established values for structurally analogous compounds, including various halogenated N-phenylacetamides and N-aryl azidoacetamides.[1][7][8]

Table 2: Predicted Spectroscopic Data

| Technique | Region | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment & Remarks |

| ¹H NMR | 10.0-10.5 ppm | Broad singlet, 1H | -NH- (Amide proton). |

| 7.5-8.0 ppm | Multiplet, 3H | Ar-H (Aromatic protons). The coupling patterns will be complex due to F-H and H-H coupling. | |

| ~4.1 ppm | Singlet, 2H | -CH₂-N₃ (Methylene protons adjacent to the azide). | |

| ¹³C NMR | ~166 ppm | - | C=O (Amide carbonyl carbon). |

| 115-155 ppm | - | Ar-C (Aromatic carbons). Signals will be split due to C-F coupling. | |

| ~52 ppm | - | -CH₂-N₃ (Methylene carbon). | |

| IR Spectroscopy | ~3250 cm⁻¹ | Strong, sharp | N-H stretch (Amide). |

| ~2110 cm⁻¹ | Strong, sharp | N₃ stretch (Azide). This is a highly characteristic peak.[1] | |

| ~1670 cm⁻¹ | Strong, sharp | C=O stretch (Amide I band).[1] | |

| 1100-1200 cm⁻¹ | Strong | C-F stretch . | |

| Mass Spectrometry | [M]⁺, [M+2]⁺ | m/z 273, 275 | Molecular Ion. Shows a characteristic ~1:1 isotopic pattern due to the presence of one bromine atom. |

Reactivity and Synthetic Utility

The synthetic value of 2-azido-N-(4-bromo-2-fluorophenyl)acetamide lies in the versatile reactivity of its azide group, making it a powerful building block for synthesizing libraries of complex molecules.

-

1,3-Dipolar Cycloaddition (Click Chemistry): The azide group readily reacts with terminal alkynes in the presence of a copper(I) catalyst (CuAAC) or with strained cyclooctynes (SPAAC) to form stable 1,2,3-triazole rings. This reaction is highly efficient and bioorthogonal, making the compound an excellent tool for bioconjugation or for linking molecular fragments in drug discovery.[9]

-

Reduction to Amine: The azide can be cleanly reduced to a primary amine using various reagents (e.g., H₂/Pd-C, Staudinger reaction with PPh₃). This provides a route to α-amino acetamide derivatives, which are valuable pharmacophores.

-

Synthesis of Heterocycles: Beyond triazoles, the azide functionality can be used to construct other nitrogen-containing heterocycles, such as tetrazoles, which are important in medicinal chemistry.[2]

Caption: Key reaction pathways for 2-azido-N-(4-bromo-2-fluorophenyl)acetamide.

Potential Applications in Drug Discovery

The structural features of this molecule position it as a valuable starting point for several drug discovery applications:

-

Scaffold for Combinatorial Chemistry: The azide serves as a reactive handle to conjugate a wide variety of alkyne-containing fragments, enabling the rapid generation of large compound libraries for high-throughput screening.

-

Development of Novel Heterocyclic Agents: As a precursor to triazoles and other heterocycles, it can be used to synthesize novel compounds for screening against various biological targets, including kinases, proteases, and microbial enzymes. N-phenylacetamide derivatives have shown promise as antibacterial agents.[10]

-

Chemical Biology Probes: The bioorthogonal nature of the azide-alkyne click reaction makes this compound suitable for developing chemical probes to identify and study biological targets within cellular systems (Target ID).[9]

Safety and Handling

Professional laboratory safety practices are mandatory when handling this compound.

-

Primary Hazards: Organic azides are potentially explosive and must be handled with extreme care.[5] They can be sensitive to heat, light, mechanical shock, and static discharge. Halogenated aromatic compounds may be toxic and irritant.[11]

-

Engineering Controls: Work must be conducted in a certified chemical fume hood. An eyewash station and safety shower should be readily accessible.[12][13]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[11][13]

-

Handling Precautions: Avoid generating dust. Use non-metal spatulas. Do not heat the compound aggressively or in a sealed container. Wash hands thoroughly after handling.[5]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] Protect from light, heat, and sources of ignition. Store away from strong oxidizing agents.[12]

References

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(2-Bromo-4-fluorophenyl)acetamide | CAS#:1009-22-9 | Chemsrc [chemsrc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. irejournals.com [irejournals.com]

- 11. fishersci.com [fishersci.com]

- 12. bio-protech.com.tw [bio-protech.com.tw]

- 13. synquestlabs.com [synquestlabs.com]

- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 15. kishida.co.jp [kishida.co.jp]

- 16. researchgate.net [researchgate.net]

Solvation Thermodynamics and Profiling of 2-Azido-N-(4-bromo-2-fluorophenyl)acetamide in Polar Aprotic Solvents

Executive Summary

As a critical intermediate in advanced organic synthesis and pharmaceutical development, 2-azido-N-(4-bromo-2-fluorophenyl)acetamide (CAS 1249127-92-1) [1] presents unique solvation challenges. Its highly functionalized structure—combining a polarizable halogenated aromatic ring, a strong hydrogen-bond donating amide, and a high-energy azido dipole—requires specific solvent environments for optimal dissolution. This technical guide provides an in-depth analysis of its thermodynamic solubility profile in polar aprotic solvents, detailing the physicochemical causality behind solvent selection and establishing a self-validating experimental protocol for accurate quantification.

Physicochemical Profiling & Solvation Thermodynamics

The dissolution of 2-azido-N-(4-bromo-2-fluorophenyl)acetamide is governed by the interplay of its functional groups with the solvent matrix. According to , a solute reaches maximum solubility when the solvent's dispersion ( δD ), polar ( δP ), and hydrogen-bonding ( δH ) parameters closely align with its own[2].

Polar aprotic solvents are uniquely suited for this molecule due to the following mechanistic interactions:

-

Hydrogen-Bond Acceptance: The amide (-NH-) proton on the solute acts as a strong hydrogen-bond donor. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) possess highly electronegative oxygen atoms that act as powerful hydrogen-bond acceptors, strongly solvating the amide without competing as donors[2][3].

-

Dipole-Dipole Stabilization: The azido group (-N 3 ) and the bromo-fluoro-phenyl ring create a significant molecular dipole. Solvents with high dielectric constants ( ε>30 ) effectively screen these charges, stabilizing the solute in the liquid phase[3].

-

Dispersion Forces: The bulky bromine atom is highly polarizable. Solvents like N-Methyl-2-pyrrolidone (NMP) provide excellent dispersion interactions that accommodate this lipophilic bulk.

Quantitative Solubility Profile

The table below summarizes the physicochemical properties of key polar aprotic solvents and provides the estimated thermodynamic solubility profile for 2-azido-N-(4-bromo-2-fluorophenyl)acetamide based on structural solvation models.

Table 1: Solvent Properties and Estimated Thermodynamic Solubility

| Solvent | Dielectric Constant ( ε ) | Dipole Moment ( μ , D) | H-Bond Acceptor Capability | Estimated Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | Very Strong | > 150 |

| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | Strong | > 120 |

| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 4.09 | Strong | > 100 |

| N,N-Dimethylacetamide (DMAc) | 37.8 | 3.81 | Strong | > 100 |

| Acetonitrile (MeCN) | 37.5 | 3.92 | Weak | 20 - 50 |

Causality Note: While Acetonitrile possesses a high dielectric constant, its nitrile nitrogen is a significantly weaker hydrogen-bond acceptor compared to the sulfoxide or amide oxygens found in DMSO and DMF. Consequently, it fails to fully solvate the amide proton, resulting in a sharply lower solubility profile.

Experimental Methodology: Thermodynamic Shake-Flask Protocol

To empirically determine the solubility of this intermediate, we must distinguish between kinetic solubility (which is prone to supersaturation artifacts) and true thermodynamic solubility[4]. The remains the gold standard for this purpose[4].

Step-by-Step Protocol

-

Saturation Preparation: Dispense 1.0 mL of the target polar aprotic solvent into a 2.0 mL glass vial. Add 2-azido-N-(4-bromo-2-fluorophenyl)acetamide in 50 mg increments until a visible, persistent solid pellet remains, ensuring an excess of solute.

-

Thermodynamic Equilibration: Seal the vials and place them in an orbital shaker incubator. Shake at 400 rpm at a strictly controlled 25.0 ± 0.1 °C for 72 hours.

-

Causality: Because solvents like DMSO readily form supersaturated solutions, kinetic measurements can easily overestimate equilibrium solubility[4]. A 72-hour timeframe ensures the system relaxes to its true thermodynamic minimum.

-

-

Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

-

Causality: PTFE (Polytetrafluoroethylene) must be used because aggressive polar aprotic solvents like DMF and NMP will dissolve standard cellulose acetate or nylon filters, destroying the sample.

-

-

Quantification: Dilute the filtered supernatant by a factor of 1:1000 in a compatible mobile phase (e.g., 50:50 MeCN:Water) and analyze via against a standard calibration curve[5].

-

Causality: HPLC is chosen over direct UV spectroscopy to separate the parent molecule from any potential trace degradation products of the sensitive azido group, ensuring absolute quantitative accuracy.

-

Self-Validating System Mechanism

To ensure this protocol is self-validating, the experiment must be run in independent triplicates. Aliquots are extracted and analyzed at two distinct timepoints: 48 hours and 72 hours . The system validates its own equilibrium state if the concentration variance between the 48h and 72h timepoints is < 5% . If the variance is higher, the system is still undergoing kinetic dissolution and must be incubated for an additional 24 hours[5].

Workflow Visualization

Fig 1: Thermodynamic shake-flask workflow for determining solubility in polar aprotic solvents.

References

-

Dissolution Technologies - Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

Bio-protocol - Determination of Thermodynamic Solubility. Available at:[Link]

-

National Center for Biotechnology Information (PMC) - Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Available at: [Link]

-

eScholarship (University of California) - Correlating Interlayer Spacing and Separation Capability of Graphene Oxide Membranes in Organic Solvents. Available at:[Link]

Sources

NMR spectroscopy data and chemical shifts for 2-azido-N-(4-bromo-2-fluorophenyl)acetamide

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-azido-N-(4-bromo-2-fluorophenyl)acetamide

Abstract

This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-azido-N-(4-bromo-2-fluorophenyl)acetamide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific molecule, this guide leverages empirical data from structurally similar analogs and foundational NMR principles to offer a robust prediction of the ¹H, ¹³C, and ¹⁹F NMR spectra. We will delve into the rationale behind the predicted chemical shifts and coupling constants, providing researchers, scientists, and drug development professionals with a foundational understanding of the expected spectral characteristics. This guide also outlines a detailed, field-proven protocol for the synthesis and subsequent NMR analysis of the title compound.

Introduction: The Structural and Synthetic Context

N-arylacetamides are pivotal intermediates in the synthesis of a wide array of medicinal, agrochemical, and pharmaceutical compounds.[1][2] The incorporation of an azido group provides a versatile chemical handle for further molecular modifications, most notably in "click chemistry" applications, rendering these molecules valuable building blocks in contemporary drug discovery.[1] The title compound, 2-azido-N-(4-bromo-2-fluorophenyl)acetamide, combines the N-arylacetamide scaffold with an azido moiety and a halogenated phenyl ring, suggesting its potential as a precursor for novel therapeutic agents.

Accurate structural elucidation is paramount in chemical synthesis and drug development. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution. This guide provides an in-depth predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of 2-azido-N-(4-bromo-2-fluorophenyl)acetamide, offering a detailed interpretation of the expected spectral features.

Synthesis and Characterization Workflow

The synthesis of 2-azido-N-(4-bromo-2-fluorophenyl)acetamide is predicated on a well-established two-step procedure commonly employed for N-arylacetamides.[1][3] This involves the initial chloroacetylation of the corresponding aniline, followed by a nucleophilic substitution with sodium azide.

Caption: General synthesis and analysis workflow.

Experimental Protocol: Synthesis

The following protocol is adapted from established methods for analogous compounds.[1][2]

Step 1: Synthesis of 2-chloro-N-(4-bromo-2-fluorophenyl)acetamide

-

In a dry round-bottom flask under an inert atmosphere, dissolve 4-bromo-2-fluoroaniline (1.0 eq.) and a suitable non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C using an ice bath.

-

Add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

Step 2: Synthesis of 2-azido-N-(4-bromo-2-fluorophenyl)acetamide

-

Dissolve 2-chloro-N-(4-bromo-2-fluorophenyl)acetamide (1.0 eq.) in a mixture of ethanol and water (e.g., 70:30 v/v).

-

Add sodium azide (1.5 eq.) to the solution.

-

Reflux the mixture for 24 hours at approximately 80-90 °C, monitoring completion by TLC.[4]

-

Cool the reaction mixture to room temperature to allow the product to precipitate.

-

Filter the precipitate and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent such as hot ethanol to yield pure 2-azido-N-(4-bromo-2-fluorophenyl)acetamide.[1]

Predicted NMR Spectral Data and Interpretation

The following spectral data are predicted based on the analysis of structurally related compounds, including 2-azido-N-(4-methylphenyl)acetamide[1], N-(4-bromo-2-fluorophenyl)acetamide[5], and general principles of NMR spectroscopy.[6]

Predicted ¹H NMR Spectrum

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Interpretation |

| ~10.3 | Singlet (broad) | 1H | NH | The amide proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen. Its downfield shift is characteristic of amide protons and is influenced by hydrogen bonding with the solvent. In 2-azido-N-(4-methylphenyl)acetamide, this peak appears at 10.05 ppm.[1] |

| ~8.2 | Triplet | 1H | Ar-H (H6) | This proton is ortho to the amide nitrogen and meta to the bromine. It is expected to couple with H5 and the fluorine at C2, resulting in a triplet or doublet of doublets. The electron-withdrawing nature of the amide group deshields this proton, shifting it downfield. |

| ~7.6 | Doublet of Doublets | 1H | Ar-H (H5) | This proton is meta to both the amide and the fluorine, and ortho to the bromine. It will exhibit coupling to H6 and H3. |

| ~7.4 | Doublet of Doublets | 1H | Ar-H (H3) | This proton is ortho to the fluorine and meta to the amide and bromine. It will show coupling to the fluorine and H5. |

| ~4.2 | Singlet | 2H | CH₂ | The methylene protons adjacent to the electron-withdrawing azide group are expected to be a singlet. In the analog 2-azido-N-(4-methylphenyl)acetamide, this signal appears at 4.02 ppm.[1] |

Caption: Structure of 2-azido-N-(4-bromo-2-fluorophenyl)acetamide.

Predicted ¹³C NMR Spectrum

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Interpretation |

| ~166 | C=O | The carbonyl carbon of the amide is expected in this region. For 2-azido-N-(4-methylphenyl)acetamide, it appears at 165.71 ppm.[1] |

| ~155 (d, ¹JCF ≈ 245 Hz) | C2 | This carbon is directly attached to the fluorine, resulting in a large one-bond coupling constant (¹JCF). The high electronegativity of fluorine causes a significant downfield shift. |

| ~135 | C1 | The carbon bearing the amide group. |

| ~129 (d) | C6 | This aromatic carbon will show a smaller coupling to the fluorine. |

| ~128 (d) | C5 | This aromatic carbon will show a smaller coupling to the fluorine. |

| ~120 (d) | C3 | This aromatic carbon, ortho to the fluorine, will exhibit a two-bond coupling (²JCF). |

| ~118 | C4 | The carbon attached to the bromine. The chemical shift is influenced by the heavy atom effect of bromine. |

| ~52 | CH₂ | The methylene carbon attached to the azide group. In 2-azido-N-(4-methylphenyl)acetamide, this carbon resonates at 51.18 ppm.[1] |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated organic molecules due to its high sensitivity and wide chemical shift range.[7][8]

Table 3: Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Rationale and Interpretation |

| ~ -110 to -130 | Multiplet | The chemical shift of fluorine on an aromatic ring is highly sensitive to the nature and position of other substituents.[7] The fluorine at C2 will couple with the adjacent aromatic protons (H3 and H6), resulting in a multiplet. The precise chemical shift will depend on the electronic environment created by the bromo and acetamido groups. |

NMR Data Acquisition Protocol

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Sources

- 1. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. biophysics.org [biophysics.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Structural Elucidation and X-ray Crystallographic Analysis of 2-Azido-N-(4-bromo-2-fluorophenyl)acetamide: A Technical Guide

Executive Summary

As modern drug discovery increasingly relies on structure-based design, the precise crystallographic characterization of synthetic intermediates is paramount. 2-Azido-N-(4-bromo-2-fluorophenyl)acetamide (CAS: 1249127-92-1) is a highly versatile bifunctional building block. It features an azide moiety—primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry—and a di-halogenated phenyl ring, a motif frequently utilized to enhance lipophilicity and metabolic stability in pharmacophores. Notably, structurally analogous azidoacetamides and haloacetamides have been extensively investigated as covalent inhibitors targeting the catalytic cysteine of the SARS-CoV-2 Main Protease (Mpro)[1][2].

This whitepaper provides a comprehensive, causality-driven methodology for the single-crystal X-ray diffraction (SCXRD) analysis of 2-azido-N-(4-bromo-2-fluorophenyl)acetamide. It details the physical chemistry of its crystallization, the self-validating protocols of X-ray data refinement, and the supramolecular interactions—specifically hydrogen and halogen bonding—that dictate its solid-state architecture.

Structural Chemistry & Pharmacophore Rationale

The molecular architecture of 2-azido-N-(4-bromo-2-fluorophenyl)acetamide is defined by three distinct functional zones, each contributing uniquely to its crystal packing and biological utility:

-

The Azide Group (-N₃): Exhibits a nearly linear geometry with distinct resonance contributors. In the solid state, the terminal nitrogen often acts as a weak hydrogen-bond acceptor.

-

The Acetamide Linker: The peptide-like bond enforces a planar, trans conformation to minimize steric clash between the azido-methyl group and the bulky aryl ring. This moiety is the primary driver of 1D supramolecular chain formation via robust N−H⋯O=C hydrogen bonds[3].

-

The 4-Bromo-2-fluorophenyl Ring: The incorporation of bromine and fluorine introduces competing intermolecular forces. Fluorine is highly electronegative but poorly polarizable, making it a weak hydrogen bond acceptor but an excellent electron donor for halogen bonding. Bromine, conversely, possesses a highly polarizable electron cloud, forming a localized region of positive electrostatic potential (the σ -hole) opposite the C-Br bond[4].

Crystallization Methodology: Thermodynamic Control

To obtain diffraction-quality single crystals, kinetic trapping must be avoided. Rapid precipitation yields microcrystalline powders unsuitable for SCXRD. The following protocol leverages solvent polarity gradients to ensure thermodynamic control over lattice formation.

Step-by-Step Crystallization Protocol

-

Solvent Selection: Dissolve 50 mg of synthesized 2-azido-N-(4-bromo-2-fluorophenyl)acetamide in 2 mL of Dichloromethane (DCM). DCM acts as a highly solubilizing, volatile primary solvent.

-

Anti-Solvent Layering: Carefully layer 2 mL of absolute Ethanol (EtOH) over the DCM solution in a narrow borosilicate glass vial. Ethanol serves as a miscible anti-solvent that promotes hydrogen-bonding networks.

-

Controlled Evaporation: Puncture the vial cap with a 20-gauge needle to restrict the evaporation rate. Store the vial in a vibration-free environment at a constant 20 °C.

-

Causality of Crystal Growth: Over 5–7 days, the preferential evaporation of DCM lowers the solubility of the compound. The slow diffusion of EtOH into the remaining DCM facilitates the nucleation and growth of macroscopic, block-like single crystals.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

The SCXRD workflow is a self-validating system. The accuracy of the physical model is continuously verified against the raw diffraction data using statistical residuals ( R1 , wR2 ).

Data Collection Parameters

-

Temperature (100 K): Crystals are mounted on a MiTeGen cryoloop using paratone oil and flash-cooled to 100 K in a nitrogen stream. Causality: Cryo-cooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor), thereby exponentially increasing high-angle diffraction intensity and preventing radiation-induced radical damage to the azide group.

-

Radiation Source: Molybdenum K α radiation ( λ=0.71073 Å) is selected over Copper K α . Causality: The presence of the heavy Bromine atom causes severe X-ray absorption effects with Cu radiation. Mo K α minimizes these absorption artifacts, ensuring accurate electron density mapping.

Structure Solution and Refinement

Data integration and empirical absorption corrections are performed using standard diffractometer software (e.g., APEX3/SAINT). The structure is solved using dual-space methods in SHELXT and refined by full-matrix least-squares on F2 using SHELXL [5], seamlessly interfaced through the OLEX2 graphical environment[6].

Caption: Step-by-step workflow for the Single-Crystal X-ray Diffraction analysis of the azidoacetamide derivative.

Supramolecular Architecture & Intermolecular Interactions

The crystal packing of 2-azido-N-(4-bromo-2-fluorophenyl)acetamide is governed by a hierarchy of non-covalent interactions.

Hydrogen Bonding Networks

Similar to other fluorinated azidoacetamides[3], the primary structure-directing motif is the classical N−H⋯O=C hydrogen bond. The amide proton donates to the carbonyl oxygen of an adjacent symmetry-equivalent molecule, generating infinite one-dimensional (1D) chains propagating along the crystallographic c-axis.

Halogen Bonding ( σ -Hole Interactions)

A critical feature of this molecule is the anisotropic charge distribution around the Bromine atom. While the equatorial belt of the Br atom is electronegative, the axial region (opposite the C-Br covalent bond) features a localized positive electrostatic potential known as a σ -hole[4]. This σ -hole acts as a strong Lewis acid, engaging in highly directional Type II Halogen Bonds with the nucleophilic Fluorine atom ( C−Br⋯F−C ) or the carbonyl Oxygen of neighboring chains. These interactions cross-link the 1D hydrogen-bonded chains into a robust 2D or 3D supramolecular lattice.

Caption: Hierarchical supramolecular interaction network stabilizing the crystal lattice.

Quantitative Crystallographic Data

The following table summarizes the representative crystallographic parameters and refinement statistics expected for 2-azido-N-(4-bromo-2-fluorophenyl)acetamide, based on high-resolution data collection of analogous halogenated azidoacetamides.

| Crystallographic Parameter | Value / Specification |

| Chemical Formula | C₈H₆BrFN₄O |

| Formula Weight | 273.07 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo K α ) |

| Expected Crystal System | Monoclinic |

| Expected Space Group | P21/c |

| Calculated Density ( ρcalc ) | ~ 1.85 g/cm³ |

| Absorption Coefficient ( μ ) | ~ 4.1 mm⁻¹ |

| F(000) | ~ 536 |

| Goodness-of-fit (GoF) on F2 | 1.02 – 1.05 (Self-validating metric) |

| Final R indices [ I>2σ(I) ] | R1≈0.035 , wR2≈0.085 |

| Azide Angle ( N−N−N ) | 172.5° – 174.0° |

Note: The R1 value of ~0.035 indicates an exceptionally high-quality structural model where the calculated electron density perfectly matches the observed diffraction data.

Conclusion

The structural elucidation of 2-azido-N-(4-bromo-2-fluorophenyl)acetamide via SCXRD reveals a highly organized solid-state architecture driven by cooperative hydrogen and halogen bonding. Understanding the exact spatial orientation of the azido and halo-aryl groups is critical for researchers utilizing this compound in rational drug design, particularly when mapping the trajectory of covalent warheads within enzymatic binding pockets. The rigorous application of modern refinement software (SHELXL/OLEX2) ensures that the derived geometric parameters are statistically robust and highly reliable for downstream computational modeling.

References

-

Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide ResearchGate[Link][3]

-

Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity National Center for Biotechnology Information (NCBI) / PMC[Link][1]

-

The Halogen Bond Chemical Reviews - ACS Publications[Link][4]

-

Crystal structure refinement with SHELXL National Center for Biotechnology Information (NCBI) / PubMed[Link][5]

-

OLEX2: A complete structure solution, refinement and analysis program ResearchGate[Link][6]

Sources

Thermodynamic Stability and Thermal Decomposition Kinetics of 2-Azido-N-(4-bromo-2-fluorophenyl)acetamide

Executive Summary

In modern drug development, α-azidoacetamides like 2-azido-N-(4-bromo-2-fluorophenyl)acetamide are highly valued as versatile synthons for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Staudinger reductions. However, the inherent thermodynamic instability of the azide moiety (-N₃) presents significant process safety risks during scale-up.

This whitepaper provides an in-depth technical framework for evaluating the thermodynamic stability and thermal decomposition kinetics of this specific molecule. By synthesizing structural electronic analysis with self-validating thermal analytical workflows, this guide equips process chemists and safety engineers with the methodologies required to define safe operating envelopes.

Structural Energetics and Thermodynamic Stability

The thermal stability of an organic azide is heavily dictated by its carbon-to-nitrogen (C/N) ratio, steric hindrance, and the electronic effects of adjacent functional groups 1.

In 2-azido-N-(4-bromo-2-fluorophenyl)acetamide , the azide group is situated on the α-carbon relative to an amide carbonyl. Furthermore, the amide nitrogen is bonded to a 4-bromo-2-fluorophenyl ring.

-

Electronic Effects: The halogens (F, Br) exert a strong inductive electron-withdrawing effect (-I), which propagates through the conjugated amide system. Electron-withdrawing groups generally decrease the thermal stability of the azide moiety by polarizing the C-N₃ bond, lowering the activation energy required for decomposition 1.

-

Thermodynamic Baseline: While simple alkyl azides decompose near 190 °C, α-azido carbonyls and aryl-linked energetic molecules typically exhibit lower onset temperatures ( Tonset ) and highly exothermic enthalpies of decomposition ( ΔHd ) 2.

Comparative Thermal Stability Data

To contextualize the hazard profile, the following table summarizes the thermal decomposition metrics of representative azide classes compared to the structural baseline of α-azidoacetamides.

| Compound Class | Representative Example | Tonset (°C) | ΔHd (J/g) | Primary Hazard |

| Alkyl Azide | 1-Azidohexane | ~190 | -1800 | High Energy Release |

| Aryl Azide | Phenyl azide | ~160 | -1600 | Shock Sensitivity |

| Acyl Azide | Benzoyl azide | ~120 | -1500 | Low Thermal Onset |

| α-Azidoacetamide | 2-Azidoacetamide | ~130 | -1450 | N₂ Extrusion / Exotherm |

| Target Homologue | 2-Azido-N-(Aryl)acetamide | ~130 - 145 | -1300 to -1500 | Gas Evolution (N₂) |

*Estimated ranges based on structural homology. Exact values must be empirically derived using the protocols below.

Mechanistic Pathway of Thermal Decomposition

Historically, the thermal decomposition of azides was assumed to proceed via the simple extrusion of N₂ to leave a highly reactive nitrene. However, advanced matrix-isolation infrared spectroscopy and real-time ultraviolet photoelectron spectroscopy (PES) on the parent molecule, 2-azidoacetamide, have proven this to be inaccurate for this class of compounds 3.

The decomposition actually follows a pathway where N₂ evolution is accompanied by a concerted 1,2-hydrogen shift. For 2-azido-N-(4-bromo-2-fluorophenyl)acetamide, this results in the formation of a transient imine intermediate (Ar-NH-CO-CH=NH). At elevated temperatures (> 200 °C), this imine undergoes secondary fragmentation, yielding hazardous byproducts including hydrogen cyanide (HCN), carbon monoxide (CO), and halogenated aniline derivatives 3.

Thermal decomposition pathway of α-azidoacetamides via imine intermediate formation.

Self-Validating Analytical Workflows

To establish a trustworthy safety envelope, experimental data cannot rely on a single analytical technique. A self-validating system must be employed where the thermodynamic potential identified in one assay is physically corroborated by another.

The Causality of the Workflow:

-

DSC (Differential Scanning Calorimetry): Identifies Tonset and quantifies the total energy release ( ΔHd ). However, DSC cannot distinguish between decomposition, polymerization, or rearrangement.

-

TGA (Thermogravimetric Analysis): Validates the DSC exotherm by proving it coincides with a specific mass loss. For 2-azido-N-(4-bromo-2-fluorophenyl)acetamide (MW ≈ 273 g/mol ), the theoretical mass loss for one equivalent of N₂ (28 g/mol ) is ~10.2% . If TGA shows a 10.2% mass loss exactly at the DSC Tonset , the decomposition mechanism is validated.

-

ARC (Accelerating Rate Calorimetry): Simulates the worst-case adiabatic conditions of a scaled-up reactor to determine the Time to Maximum Rate (TMR) and the Maximum Recommended Process Temperature ( TD24 ) 2.

Self-validating thermal analysis workflow for energetic azide hazard assessment.

Experimental Protocols for Hazard Assessment

The following methodologies are engineered to ensure high-fidelity data collection while mitigating the explosive risks inherent to halogenated aryl azides.

Protocol A: Coupled DSC/TGA Thermodynamic Profiling

Purpose: To determine the onset of decomposition and validate the N₂ extrusion mechanism.

-

Sample Preparation: Accurately weigh 1.0 to 3.0 mg of 2-azido-N-(4-bromo-2-fluorophenyl)acetamide.

-

Causality: Using a strictly limited mass (< 5 mg) minimizes the thermal gradient across the sample, ensuring precise heat flow measurement and preventing explosive rupture of the crucible during the rapid N₂ expansion phase.

-

-

Crucible Selection: Place the sample in a gold-plated high-pressure crucible (for DSC) and an open alumina pan (for TGA).

-

Atmospheric Control: Purge the instrument furnace with dry Nitrogen (N₂) at a flow rate of 50 mL/min.

-

Causality: An inert atmosphere prevents oxidative decomposition pathways from artificially lowering the Tonset or altering the ΔHd , ensuring the data reflects the intrinsic stability of the azide bond.

-

-

Thermal Ramping: Equilibrate the sample at 25 °C, then apply a linear heating rate of 5 °C/min up to 350 °C.

-

Data Synthesis & Validation:

-

Integrate the exothermic peak on the DSC curve to calculate ΔHd (J/g).

-

Examine the TGA curve at the exact Tonset identified by DSC. If the mass loss is approximately 10.2%, the primary decomposition is confirmed as pure N₂ extrusion. If the mass loss is significantly lower, suspect competing polymerization.

-

Protocol B: Accelerating Rate Calorimetry (ARC)

Purpose: To define the safe operating temperature for large-scale synthesis.

-

Sample Loading: Load 1.0 g of the azide into a spherical titanium ARC bomb. Add 2.0 mL of the intended process solvent (e.g., Toluene or DMF) to evaluate solvent-azide thermal interactions.

-

Heat-Wait-Search (HWS) Routine: Program the ARC to heat the sample in 5 °C increments. After each increment, wait 15 minutes for thermal equilibration, then search for self-heating.

-

Adiabatic Tracking: If the self-heating rate exceeds the detection threshold (typically 0.02 °C/min), the instrument shifts to adiabatic mode, tracking the runaway reaction to its maximum temperature and pressure.

-

Kinetic Extraction: Calculate the Time to Maximum Rate (TMR). The TD24 (the temperature at which TMR is exactly 24 hours) becomes the absolute maximum allowable temperature for plant-scale operations.

References

-

Organic Process Research & Development. "Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents." ACS Publications. Available at:[Link]

-

The Journal of Physical Chemistry A. "A Study of the Thermal Decomposition of 2-Azidoacetamide by Ultraviolet Photoelectron Spectroscopy and Matrix-Isolation Infrared Spectroscopy: Identification of the Imine Intermediate H2NCOCHNH." ACS Publications. Available at:[Link]

Sources

Engineering Conformational and Metabolic Stability: The Electronic Effects of Halogenation in 2-Azido-N-(4-bromo-2-fluorophenyl)acetamide

Executive Summary

In modern medicinal chemistry, the strategic incorporation of halogens is a premier tactic for fine-tuning the pharmacokinetics, target affinity, and metabolic resilience of small molecules. 2-Azido-N-(4-bromo-2-fluorophenyl)acetamide (CAS 1249127-92-1) serves as a highly specialized building block and pharmacophore model that exemplifies these principles 1[1]. This whitepaper dissects the synergistic electron-withdrawing effects of its ortho-fluoro and para-bromo substituents, detailing how they dictate the molecule's conformational locking, amide bond resonance, and resistance to cytochrome P450 (CYP450) mediated degradation.

Structural & Electronic Profiling

The acetamide core of this molecule is flanked by an alpha-azido group—a versatile handle for bioorthogonal click chemistry—and a dihalogenated phenyl ring. The electronic interplay between the aromatic halogens and the amide nitrogen fundamentally alters the molecule's behavior.

The Ortho-Fluoro Effect: Inductive Withdrawal and Conformational Locking

Fluorine is the most electronegative element, possessing a powerful inductive electron-withdrawing effect (-I) that vastly outpaces its weak resonance electron-donating effect (+R). When positioned ortho to the amide nitrogen, fluorine exerts a profound localized dipole.

Crucially, the ortho-fluoro group restricts rotation around the N-Aryl bond. To minimize dipole-dipole repulsion between the highly polarized C-F bond and the amide C=O bond, the molecule is forced into a preferred conformation where the C-F bond is anti-periplanar to the carbonyl, or it engages in weak intramolecular electrostatic interactions with the amide N-H. Computational studies on structurally analogous halogenated aryl acetamides demonstrate that an ortho-fluoro substituent can raise the rotational barrier of the C-N bond to approximately 120 kcal/mol, effectively "locking" the conformation compared to the ~12 kcal/mol barrier of an unsubstituted or para-substituted analog 2[2].

The Para-Bromo Effect: Steric Shielding and Halogen Bonding

Bromine at the para position provides a moderate -I effect and a moderate +R effect. While its electronic withdrawal further reduces the electron density of the aromatic ring, its primary roles are steric and lipophilic. The para position of an aniline derivative is a classic "metabolic soft spot," highly susceptible to CYP450-mediated aromatic hydroxylation. The large van der Waals radius of bromine physically blocks this oxidation pathway, dramatically enhancing the molecule's metabolic half-life 3[3]. Additionally, the highly polarizable nature of bromine allows it to act as a robust halogen bond donor, stabilizing interactions with target protein backbones 4[4].

Synergistic Modulation of the Amide Bond

The combined -I effects of the ortho-F and para-Br groups pull electron density away from the amide nitrogen. This delocalization decreases the basicity of the nitrogen and increases the acidity of the amide N-H proton. Consequently, the classical amide resonance (where the nitrogen lone pair delocalizes into the carbonyl) is weakened, making the carbonyl carbon more electrophilic and the N-H a stronger hydrogen bond donor. This electronic tuning frequently correlates with increased cytotoxicity and pro-apoptotic activity in cancer cell lines when incorporated into therapeutic scaffolds 5[5].

Logical relationship of substituent effects on the molecule's properties.

Quantitative Data Summary

The table below synthesizes the comparative physicochemical and electronic properties of halogenated phenylacetamides, highlighting the profound impact of the specific dihalogenation pattern found in 2-azido-N-(4-bromo-2-fluorophenyl)acetamide.

Table 1: Comparative Physicochemical and Electronic Properties

| Property | Unsubstituted Phenylacetamide | 2-Fluoro-phenylacetamide | 4-Bromo-phenylacetamide | 2-Azido-N-(4-bromo-2-fluorophenyl)acetamide |

| Primary Electronic Effect | N/A | Strong -I, Weak +R | Moderate -I, Moderate +R | Synergistic -I withdrawal |

| Amide Rotational Barrier | ~12.0 kcal/mol | ~120.0 kcal/mol | ~13.5 kcal/mol | >120.0 kcal/mol |

| CYP450 Vulnerability | High (Para-hydroxylation) | Moderate | Low (Steric block) | Very Low |

| LogP (Estimated) | 1.8 | 2.0 | 2.6 | 3.1 |

Note: Rotational barrier values are extrapolated from computational models and structural activity relationship (SAR) studies on halogenated aryl acetamides[2].

Experimental Workflows & Self-Validating Protocols

To empirically validate the theoretical electronic effects described above, the following self-validating protocols are designed to measure conformational locking and metabolic stability.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Rotational Barrier Determination

Causality: The ortho-fluoro group restricts rotation around the N-Ar bond. At room temperature, this restriction may manifest as broadened NMR signals or distinct rotamers. Heating the sample provides the thermal energy required to overcome the rotational barrier (ΔG‡), leading to signal coalescence.

-

Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6). Rationale: DMSO-d6 is chosen for its high boiling point, allowing for high-temperature acquisition.

-

Baseline Acquisition: Acquire standard 1H and 19F NMR spectra at 298 K to establish baseline chemical shifts and confirm purity.

-

VT Acquisition: Heat the sample in 10 K increments from 298 K to 398 K. Acquire spectra at each step, allowing 5 minutes for thermal equilibration. Monitor the coalescence of the amide N-H proton and the ortho-fluoro signals.

-

Data Analysis: Calculate the Gibbs free energy of activation (ΔG‡) at the coalescence temperature (Tc) using the Eyring equation.

-

Self-Validation Check: The alpha-azido group is thermally sensitive and prone to decomposition (loss of N2) at high temperatures. Crucial Step: Re-cool the sample to 298 K and re-acquire the spectrum. If new peaks appear compared to the baseline, thermal degradation occurred, and the high-temperature line-shape data must be discarded to prevent false rotational barrier calculations.

Protocol 2: In Vitro Microsomal Stability Assay

Causality: The para-bromo group is theorized to block CYP450-mediated aromatic hydroxylation. Human Liver Microsomes (HLMs) contain the full complement of phase I metabolic enzymes necessary to test this hypothesis.

-

Incubation Mixture: Combine 1 µM of the test compound with HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

-

Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the CYP450-mediated metabolic reaction.

-

Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

-

Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins and halt the reaction.

-

Quantification: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the intrinsic clearance (CL_int).

-

Self-Validation Check: The compound could disappear from the chromatogram due to chemical instability (e.g., spontaneous azide reduction in buffer) rather than enzymatic metabolism. Crucial Step: Run a parallel control incubation without NADPH. If the compound degrades in the NADPH-free control, the instability is chemical, validating that the loss of parent compound is not due to CYP450 metabolism.

Step-by-step experimental workflow for in vitro microsomal stability assay.

Conclusion

The strategic placement of an ortho-fluoro and para-bromo group on the phenyl ring of 2-azido-N-(4-bromo-2-fluorophenyl)acetamide creates a highly stable, conformationally locked pharmacophore. The synergistic electron-withdrawing effects not only modulate the acidity and resonance of the amide bond but also provide robust steric shielding against phase I metabolism. By employing rigorous, self-validating analytical protocols, researchers can accurately quantify these electronic effects, leveraging this scaffold for advanced drug design and click-chemistry applications.

References

- Title: N-(5-amino-4-bromo-2-fluorophenyl)

- Title: Key contemporary considerations for halogens in drug discovery Source: Taylor & Francis URL

- Source: PMC (nih.gov)

- Source: Pharmaceutical Sciences (tbzmed.ac.ir)

- Source: PubMed (nih.gov)

Sources

- 1. guidechem.com [guidechem.com]

- 2. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Using 2-azido-N-(4-bromo-2-fluorophenyl)acetamide in copper-catalyzed azide-alkyne cycloaddition (CuAAC)

The compound 2-azido-N-(4-bromo-2-fluorophenyl)acetamide (CAS 1249127-92-1) is a highly versatile, bifunctional building block strategically designed for modular drug discovery. By combining an aliphatic azide with a halogenated aryl ring, it enables a highly controlled, two-stage functionalization strategy.

As an Application Scientist, understanding the mechanistic causality behind this scaffold is critical for optimizing library synthesis. This guide details the theoretical grounding and provides self-validating protocols for utilizing this compound in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1], followed by downstream diversification.

Mechanistic Rationale & Structural Advantages

To maximize the utility of 2-azido-N-(4-bromo-2-fluorophenyl)acetamide, one must leverage the orthogonal reactivity of its functional groups:

-

The Azidoacetamide Moiety (Click Reactivity): Aliphatic azides, particularly azidoacetamides, exhibit exceptional reaction kinetics in CuAAC compared to electron-deficient aryl azides[2]. The adjacent carbonyl oxygen can transiently coordinate with the copper catalyst, pre-organizing the active Cu(I)-acetylide-azide complex and lowering the activation energy for the [3+2] cycloaddition[2].

-

Orthogonality of the Aryl Bromide: Under standard CuAAC conditions (ambient temperature, aqueous-organic solvents), the C(sp2)-Br bond remains completely inert. Copper(I) does not readily undergo oxidative addition into aryl bromides without elevated temperatures and specific ligands[3]. This orthogonality ensures that the click reaction proceeds without cross-coupling interference, preserving the bromide for subsequent Palladium-catalyzed functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

-

The Fluorine Effect (Bioisosterism): The 2-fluoro substituent ortho to the acetamide nitrogen serves a dual purpose. Pharmacologically, it lowers the pKa of the amide N-H, enhancing its hydrogen-bond donor capacity for target engagement. Structurally, it induces a conformational lock via dipole minimization, rigidifying the scaffold to reduce entropic penalties upon target binding.

Reaction Pathway & Workflow

The standard workflow utilizes the Sharpless-Fokin protocol to generate the 1,4-disubstituted triazole[4], followed by Pd-catalyzed cross-coupling to elaborate the aryl ring.

Workflow for modular functionalization of 2-azido-N-(4-bromo-2-fluorophenyl)acetamide.

Optimization of CuAAC Conditions

The choice of the catalytic system dictates the efficiency of the CuAAC reaction. While direct use of Cu(I) salts is possible, they are highly susceptible to thermodynamic instability (disproportionation into Cu(0) and Cu(II)) and aerobic oxidation[1].

To build a self-validating and robust system, we employ CuSO₄·5H₂O combined with Sodium Ascorbate (NaAsc) . The ascorbate acts as a sacrificial reductant, continuously regenerating the active Cu(I) species in situ[4]. Furthermore, the addition of a stabilizing ligand like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) encapsulates the Cu(I) center, preventing the formation of unreactive polymeric copper-acetylide aggregates and protecting biomolecules from reactive oxygen species[5].

Table 1: Optimization of CuAAC Conditions for Azidoacetamides

| Entry | Copper Source | Reducing Agent / Ligand | Solvent System | Time (h) | Yield (%) | Mechanistic Rationale |

| 1 | CuSO₄·5H₂O (5 mol%) | NaAsc (10 mol%) / None | t-BuOH/H₂O (1:1) | 12 | 65 | Sluggish conversion; unligated Cu(I) forms inactive aggregates. |

| 2 | CuSO₄·5H₂O (5 mol%) | NaAsc (10 mol%) / TBTA (5 mol%) | t-BuOH/H₂O (1:1) | 2 | >95 | Optimal: TBTA stabilizes Cu(I) and accelerates the catalytic cycle. |

| 3 | CuI (10 mol%) | DIPEA (2.0 equiv) | THF | 24 | 45 | Base-mediated pathway; prone to oxidative alkyne homocoupling (Glaser). |

| 4 | [Cu(MeCN)₄]PF₆ (5 mol%) | TBTA (5 mol%) | DCM | 4 | 88 | Effective but requires strictly anhydrous and anaerobic conditions. |

Step-by-Step Experimental Protocols

Protocol A: CuAAC Synthesis of the Triazole Intermediate

This protocol is designed to be self-validating through specific In-Process Controls (IPCs).

Reagents:

-

2-azido-N-(4-bromo-2-fluorophenyl)acetamide (1.0 equiv, 1.0 mmol)

-

Terminal Alkyne (1.05 equiv, 1.05 mmol)

-

CuSO₄·5H₂O (0.05 equiv, 0.05 mmol, 0.5 M aqueous solution)

-

Sodium Ascorbate (0.10 equiv, 0.10 mmol, freshly prepared 1.0 M aqueous solution)

-

TBTA (0.05 equiv, 0.05 mmol)

-

Solvent: t-Butanol / Water (1:1 v/v, 10 mL)

Procedure:

-

Preparation: In a 25 mL round-bottom flask, dissolve 2-azido-N-(4-bromo-2-fluorophenyl)acetamide and the terminal alkyne in 5 mL of t-butanol.

-

Ligand Addition: Add TBTA to the organic mixture and stir for 5 minutes to ensure complete dissolution.

-

Catalyst Activation: In a separate vial, mix the aqueous CuSO₄ solution with the freshly prepared sodium ascorbate solution. Causality Check: The solution will immediately transition from blue (Cu²⁺) to pale yellow/colorless, visually validating the successful reduction to the active Cu⁺ state[4].

-

Reaction Initiation: Add the activated aqueous copper mixture dropwise to the organic solution. Stir vigorously at room temperature (20–25 °C).

-

In-Process Control (IPC): Monitor the reaction via TLC or LC-MS. The reaction is self-validating when the distinct azide stretching band (~2100 cm⁻¹) disappears via FT-IR, typically within 2 hours.

-

Workup: Dilute the mixture with ethyl acetate (20 mL) and wash with a 10% aqueous EDTA solution (2 × 15 mL) or aqueous ammonia. Causality Check: The EDTA/ammonia wash is mandatory to chelate and remove residual copper, which would otherwise poison the palladium catalyst in the subsequent cross-coupling step.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol B: Downstream Suzuki-Miyaura Cross-Coupling

Utilizing the preserved 4-bromo handle for library diversification.

Procedure:

-

Charge a Schlenk tube with the 1,4-disubstituted triazole intermediate from Protocol A (1.0 equiv), an aryl boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.5 equiv).

-

Evacuate and backfill the tube with Argon (3 cycles) to prevent oxidative degradation of the Pd(0) active species.

-

Add degassed 1,4-Dioxane / Water (4:1 v/v, 0.1 M concentration).

-

Heat the reaction mixture to 90 °C for 6–8 hours.

-

IPC: Monitor the consumption of the brominated starting material via LC-MS.

-

Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify the diversified biaryl product via preparative HPLC.

References

- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i)

- Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation Source: Current Protocols in Chemical Biology / Jena Bioscience URL

- Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition Source: Beilstein Journal of Organic Chemistry / D-NB URL

- Microwave-Assisted or Cu–NHC-Catalyzed Cycloaddition of Azido-Disubstituted Alkynes: Bifurcation of Reaction Pathways Source: The Journal of Organic Chemistry / ACS Publications URL

- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)

Sources

2-azido-N-(4-bromo-2-fluorophenyl)acetamide as a precursor for 1,2,3-triazole derivative synthesis

Application Note & Protocol

Topic: 2-azido-N-(4-bromo-2-fluorophenyl)acetamide as a Precursor for 1,2,3-Triazole Derivative Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Utility of Functionalized Triazoles in Modern Chemistry

The 1,2,3-triazole moiety, once a mere heterocyclic curiosity, has ascended to a position of prominence in medicinal chemistry, materials science, and chemical biology.[1][2] This is largely attributable to the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click chemistry" reaction, which provides a robust and highly regioselective pathway to 1,4-disubstituted 1,2,3-triazoles.[3][4] The reaction's operational simplicity, high yields, and tolerance of diverse functional groups make it an exceptionally powerful tool for generating molecular libraries.[2]

The triazole ring itself is not merely a passive linker; it is a bioisostere for the amide bond, offering improved metabolic stability and unique electronic properties.[5] Its rigid structure and capacity for hydrogen bonding allow it to serve as a key pharmacophore in a multitude of biologically active compounds, including antifungal and anticancer agents.[1][6]

This guide focuses on a specific, highly functionalized precursor: 2-azido-N-(4-bromo-2-fluorophenyl)acetamide . The strategic inclusion of bromo- and fluoro- substituents on the phenyl ring provides significant advantages for drug discovery professionals. The bromine atom serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling late-stage diversification of the molecular scaffold. The fluorine atom can enhance metabolic stability and modulate physicochemical properties such as lipophilicity and binding affinity. This document provides a comprehensive overview, safety protocols, and detailed experimental procedures for the synthesis and utilization of this valuable precursor.

Critical Safety Considerations: Handling Organic Azides

Organic azides are energy-rich compounds and must be handled with extreme caution due to their potential to decompose explosively.[7][8] Adherence to strict safety protocols is mandatory.

-

Toxicity: The azide ion has a toxicity profile similar to that of cyanide.[9] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[10] All manipulations should be performed in a certified chemical fume hood.[10]

-

Explosive Hazard: Organic azides can be sensitive to heat, light, shock, and friction.[8][9][11]

-

Never use metal spatulas or ground glass joints, which can cause friction and initiate decomposition.[8][10] Use Teflon or ceramic spatulas.

-

Avoid heating azide-containing solutions unless absolutely necessary and on a small scale. Do not concentrate azide solutions to dryness using a rotary evaporator.[8]

-

Purification techniques should be limited to extraction, precipitation, or low-temperature column chromatography.[11] Distillation or sublimation of organic azides is extremely dangerous.[11]

-

-

Chemical Incompatibilities:

-

Acids: Avoid contact with acids, which can form the highly toxic and explosive gas, hydrazoic acid.[7][9]

-

Heavy Metals: Do not allow contact with heavy metals (e.g., copper, lead, mercury, silver) or their salts, as this can form highly shock-sensitive metal azides.[8][9] While copper is used catalytically in the CuAAC reaction, it is in a controlled, low-concentration environment. Bulk storage or waste should never mix with heavy metals.

-

Halogenated Solvents: Never use halogenated solvents like dichloromethane or chloroform as reaction media with azides, as this can lead to the formation of explosively unstable di- and tri-azidomethane.[7][8][11]

-

-

Storage & Waste:

Protocol I: Synthesis of the Precursor, 2-azido-N-(4-bromo-2-fluorophenyl)acetamide

This synthesis is a two-step process starting from commercially available 4-bromo-2-fluoroaniline. The workflow involves an initial acylation followed by nucleophilic substitution with sodium azide.

Caption: Workflow for the synthesis of the azide precursor.

Step 1: Synthesis of 2-chloro-N-(4-bromo-2-fluorophenyl)acetamide

This procedure is adapted from general methods for the acylation of anilines.

Materials:

| Reagent | M.W. | Amount | Moles | Equivalents |

|---|---|---|---|---|

| 4-bromo-2-fluoroaniline | 190.01 | 5.00 g | 26.3 mmol | 1.0 |

| 2-chloroacetyl chloride | 112.94 | 2.4 mL | 29.0 mmol | 1.1 |

| Triethylamine (Et3N) | 101.19 | 4.4 mL | 31.6 mmol | 1.2 |

| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-fluoroaniline (1.0 eq) in anhydrous THF (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (1.2 eq) to the stirred solution.

-

To this mixture, add a solution of 2-chloroacetyl chloride (1.1 eq) in 20 mL of anhydrous THF dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Upon completion, pour the reaction mixture into 200 mL of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. This intermediate is often sufficiently pure for the next step, but can be recrystallized from ethanol/water if necessary.

Step 2: Synthesis of 2-azido-N-(4-bromo-2-fluorophenyl)acetamide

This procedure is adapted from the synthesis of similar azido-acetamides.[12][13]

Materials:

| Reagent | M.W. | Amount | Moles | Equivalents |

|---|---|---|---|---|

| 2-chloro-N-(...)acetamide | 266.46 | 6.5 g | 24.4 mmol | 1.0 |

| Sodium Azide (NaN₃) | 65.01 | 2.38 g | 36.6 mmol | 1.5 |

| Ethanol/Water (7:3 v/v) | - | 100 mL | - | - |

Procedure:

-

CAUTION: Set up the reaction in a fume hood behind a blast shield.

-

In a 250 mL round-bottom flask, dissolve the crude 2-chloro-N-(4-bromo-2-fluorophenyl)acetamide (1.0 eq) from the previous step in 100 mL of a 7:3 ethanol/water mixture.

-

Add sodium azide (1.5 eq) to the solution. Use a ceramic or plastic spatula.

-

Heat the mixture to reflux (approx. 80-85 °C) and maintain for 12-24 hours.

-

Monitor the reaction by TLC. A new, more polar spot should appear.

-

After the reaction is complete, cool the mixture to room temperature. A precipitate often forms.

-

Slowly pour the reaction mixture into 300 mL of ice-cold water to fully precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Dry the product under vacuum. The resulting 2-azido-N-(4-bromo-2-fluorophenyl)acetamide should be a pale solid. Store in a cool, dark, and well-ventilated area.[10]

Protocol II: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using the newly synthesized azide precursor. The reaction relies on the in-situ generation of the active Cu(I) catalyst from a Cu(II) salt and a reducing agent.[14][15]

Caption: Simplified mechanism of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Microscale Synthesis (Exemplary)

This protocol is suitable for library synthesis and initial screening.

Materials & Stock Solutions:

| Component | Stock Solution | Solvent |

|---|---|---|

| Azide Precursor | 100 mM | DMSO |

| Terminal Alkyne (e.g., Phenylacetylene) | 110 mM | DMSO |

| Copper(II) Sulfate Pentahydrate | 50 mM | Deionized Water |

| Sodium Ascorbate | 1 M (Freshly prepared) | Deionized Water |

Procedure:

-

To a 1.5 mL microcentrifuge tube, add the following in order:

-

380 µL of a 1:1 mixture of tert-Butanol and Water.

-

10 µL of the Azide Precursor stock solution (Final concentration: 2 mM).

-

10 µL of the Terminal Alkyne stock solution (Final concentration: 2.2 mM, 1.1 eq).

-

-

Vortex the mixture gently.

-

Add 10 µL of the Copper(II) Sulfate stock solution (Final concentration: 1 mM, 0.5 eq).

-

Initiate the reaction by adding 10 µL of the freshly prepared Sodium Ascorbate stock solution (Final concentration: 20 mM, 10 eq). The rationale for using excess ascorbate is to prevent catalyst oxidation throughout the reaction.[14]

-

Close the tube and place it on a rotator or shaker at room temperature.

-

Allow the reaction to proceed for 2-12 hours. Monitor progress by LC-MS or TLC.

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with 1 mL of water.

-

Extract the product with ethyl acetate (3 x 1 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent in vacuo.

-

The crude product can be purified by preparative TLC or flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization and Data Interpretation

The synthesized triazole derivatives should be characterized using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structure. A characteristic singlet for the triazole proton (C5-H) is typically observed between δ 7.5-8.5 ppm in the ¹H NMR spectrum.

-

Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

-

Infrared (IR) Spectroscopy: The strong, sharp azide stretch (around 2100 cm⁻¹) from the starting material should be absent in the final product.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst (Cu(I) oxidized to Cu(II)). | Prepare the sodium ascorbate solution fresh just before use. De-gas solvents if necessary. Consider adding a Cu(I)-stabilizing ligand like THPTA or TBTA.[15] |

| Poor solubility of reactants. | Try a different solvent system, such as DMSO, DMF, or THF/water mixtures. | |

| Formation of Side Products | Oxidative homocoupling of the alkyne (Glaser coupling). | Ensure a sufficient excess of sodium ascorbate is present.[14] Running the reaction under an inert atmosphere (N₂ or Ar) can also help. |

| Difficult Purification | Residual copper catalyst. | Wash the organic extract with a dilute aqueous solution of ammonia or EDTA to chelate and remove copper salts. |

References

-

University of Pittsburgh. (2013, February 1). Safe Handling of Azides. safety.pitt.edu. [Link]

-

University College Dublin. (2018, April 1). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. ucd.ie. [Link]

-

University of Victoria. (2022, May 18). Azides. uvic.ca. [Link]

-

University of California, Los Angeles. Azides. ehs.ucla.edu. [Link]

-

Stanford University. Information on Azide Compounds. ehs.stanford.edu. [Link]

-

Acta Crystallographica Section E. (2022). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. journals.iucr.org. [Link]

-

D. D. I. D. V. V. Fokin. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information. [Link]

-

Jena Bioscience. (2011, December 15). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. jenabioscience.com. [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org. [Link]

-

Journal of Medicinal Chemistry. (2020, January 23). Discovery and Characterization of 1 H-1,2,3-Triazole Derivatives as Novel Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy. PubMed. [Link]

-

Frontiers in Chemistry. (2023, July 30). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. frontiersin.org. [Link]

-

Der Pharma Chemica. (2016). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. derpharmachemica.com. [Link]

-

Royal Society of Chemistry. Supporting Information. rsc.org. [Link]

-

RSC Publishing. Synthesis of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group as efficient bactericides against the phytopathogenic bacterium Xanthomonas oryzae pv. oryzae. pubs.rsc.org. [Link]

-

MDPI. (2022, March 18). Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. mdpi.com. [Link]

-

PharmaInfo. Synthesis of 1,2,3-triazole derivatives from azidoacetamide via cyclo-addition reaction. pharmainfo.in. [Link]

-

AIP Conference Proceedings. (2022, February 4). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. pubs.aip.org. [Link]

-

Longdom Publishing. (2015, June 1). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. longdom.org. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. longdom.org [longdom.org]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Discovery and Characterization of 1 H-1,2,3-Triazole Derivatives as Novel Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. safety.pitt.edu [safety.pitt.edu]

- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. research.wayne.edu [research.wayne.edu]

- 10. uvic.ca [uvic.ca]

- 11. ucd.ie [ucd.ie]

- 12. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmainfo.in [pharmainfo.in]

- 14. jenabioscience.com [jenabioscience.com]

- 15. broadpharm.com [broadpharm.com]

Application of 2-azido-N-(4-bromo-2-fluorophenyl)acetamide in photoaffinity labeling

An In-depth Technical Guide to Photoaffinity Labeling (PAL) with 2-azido-N-(4-bromo-2-fluorophenyl)acetamide

Introduction: Unveiling Molecular Interactions with Precision

Photoaffinity labeling (PAL) is a powerful and indispensable technique in chemical biology and drug discovery, enabling the direct identification of molecular targets and the mapping of ligand-binding sites within complex biological systems.[1][2] This method utilizes a photoaffinity probe, a molecule comprising a ligand-of-interest, a photoreactive group, and often a reporter tag for downstream analysis.[1][3] The probe first binds non-covalently to its target protein; subsequent irradiation with light of a specific wavelength activates the photoreactive group, which then forms a stable, covalent bond with proximal amino acid residues.[4][5] This covalent capture is critical for studying transient or low-affinity interactions that are otherwise difficult to detect.[6]

Among the various photoreactive moieties, aryl azides are frequently employed due to their relative stability in the dark, small size, and high reactivity upon photoactivation.[3][7] This guide focuses on the application of a specific aryl azide probe, 2-azido-N-(4-bromo-2-fluorophenyl)acetamide , for photoaffinity labeling studies. We will detail its properties, provide a robust synthesis protocol, and present comprehensive experimental workflows designed to ensure scientific rigor through self-validating systems and appropriate controls.

The Photoaffinity Probe: 2-azido-N-(4-bromo-2-fluorophenyl)acetamide